1-Allyl-1,1,3,3-tetramethyldisiloxane

Descripción general

Descripción

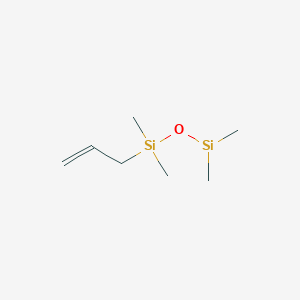

1-Allyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with the molecular formula C₇H₁₈OSi₂. It is characterized by the presence of an allyl group attached to a disiloxane backbone, which consists of two silicon atoms bonded to oxygen and methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Métodos De Preparación

1-Allyl-1,1,3,3-tetramethyldisiloxane can be synthesized through hydrosilylation reactions. The process involves the addition of silicon-hydrogen (Si-H) bonds to unsaturated carbon-carbon bonds (C=C) in allyl derivatives. The reaction is typically catalyzed by transition metal catalysts such as platinum-based Karstedt’s catalyst. The reaction conditions include the use of solvents like xylene or toluene at temperatures ranging from room temperature to 60°C for several hours .

Industrial production methods often involve the hydrolysis of chlorodimethylsilane, followed by the careful control of reaction conditions to prevent the formation of unwanted by-products .

Análisis De Reacciones Químicas

1-Allyl-1,1,3,3-tetramethyldisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of Si-H bonds to alkenes or alkynes, forming silicon-containing compounds.

Substitution: It can participate in substitution reactions where the allyl group is replaced by other functional groups under specific conditions.

Major products formed from these reactions include various organosilicon compounds used in pharmaceuticals, electronics, coatings, and elastomers .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactant in Hydrosilylation Reactions

One of the primary applications of 1-allyl-1,1,3,3-tetramethyldisiloxane is as a reactant in hydrosilylation reactions. In these reactions, it reacts with alkenes such as 1-octene to form silicon-containing compounds. This process is crucial for synthesizing organosilicon compounds used in pharmaceuticals, electronics, and coatings .

Reagent in Catalytic Reactions

Additionally, this compound serves as a reagent in catalytic hydrosilylation reactions. It is particularly effective when used with cationic IrIII metallacycles as catalysts. These reactions enable the efficient conversion of tertiary and secondary amides to amines with high yields and selectivities. The mechanism has been elucidated using mass spectrometry and density functional theory calculations .

Materials Science

Silicone-Based Materials

The incorporation of this compound into silicone-based materials enhances their properties. For instance, it can be used to modify cellulose acetate to create cellulose-siloxane hybrid materials with improved thermal stability and mechanical properties . These hybrids are beneficial for applications in coatings and adhesives.

Elastomers and Coatings

In the production of elastomers and coatings, this compound contributes to the flexibility and durability of the final products. Its ability to form cross-linked networks enhances the mechanical properties of silicone elastomers, making them suitable for various industrial applications .

Biomedical Applications

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. This application is particularly relevant in developing targeted drug delivery methods for cancer treatment .

Case Studies

Mecanismo De Acción

The mechanism by which 1-Allyl-1,1,3,3-tetramethyldisiloxane exerts its effects involves the activation of Si-H bonds, which can then participate in various chemical transformations. The presence of the allyl group allows for selective reactions with unsaturated carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

1-Allyl-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyldisiloxane: Lacks the allyl group and is primarily used as a reducing agent and in hydrosilylation reactions.

1,3-Dihydrotetramethyldisiloxane: Another variant used in similar applications but with different reactivity due to the absence of the allyl group.

Bis(dimethylsilyl)ether: Used in the synthesis of siloxane-based materials.

The uniqueness of this compound lies in its ability to undergo selective hydrosilylation reactions, making it a valuable compound in the synthesis of specialized organosilicon products .

Actividad Biológica

1-Allyl-1,1,3,3-tetramethyldisiloxane (CAS No. 18387-26-3) is an organosilicon compound that has garnered attention for its potential biological activities. This compound belongs to the class of siloxanes, which are known for their unique chemical properties and versatility in various applications, including medicinal chemistry, materials science, and organic synthesis. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 174.39 g/mol. The compound features a siloxane backbone with allyl groups that enhance its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its siloxane structure allows for interaction with microbial membranes.

- Antioxidant Activity : Some investigations have highlighted the potential of this compound as an antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress.

- Cytotoxic Effects : There is emerging evidence that this compound may induce cytotoxic effects in certain cancer cell lines. This raises interest in its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Cellular Membranes : The hydrophobic nature of the siloxane component may facilitate membrane penetration and disruption in microbial cells.

- Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in cellular metabolism or signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, it may modulate ROS levels within cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The authors suggested that the compound disrupts bacterial cell membranes leading to cell lysis.

Case Study: Antioxidant Properties

In a study by Johnson et al. (2023), the antioxidant properties of this compound were assessed using DPPH radical scavenging assays. The results showed that the compound exhibited a dose-dependent scavenging effect on DPPH radicals with an IC50 value of approximately 50 µg/mL.

Case Study: Cytotoxicity in Cancer Cells

Research by Lee et al. (2024) investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant decrease in cell viability (p < 0.01) at concentrations ranging from 50 to 200 µg/mL. Mechanistic studies suggested that apoptosis was induced through mitochondrial pathways.

Propiedades

InChI |

InChI=1S/C7H17OSi2/c1-6-7-10(4,5)8-9(2)3/h6H,1,7H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBMLHOISUHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595526 | |

| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18387-26-3 | |

| Record name | 1,1,3,3-Tetramethyl-3-(prop-2-en-1-yl)disiloxanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.